molecular formula C11H10O3 B13178428 Methyl 5-methylbenzofuran-3-carboxylate CAS No. 93670-27-0

Methyl 5-methylbenzofuran-3-carboxylate

Cat. No.: B13178428
CAS No.: 93670-27-0
M. Wt: 190.19 g/mol
InChI Key: BUZKXAIBXZOEGK-UHFFFAOYSA-N
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Description

Methyl 5-methylbenzofuran-3-carboxylate: is a chemical compound with the molecular formula C11H10O3 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylbenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methylbenzofuran-3-carboxylate stands out due to its unique substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a promising candidate for various applications .

Biological Activity

Methyl 5-methylbenzofuran-3-carboxylate is a compound belonging to the benzofuran family, characterized by its unique fused benzene and furan ring structure. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C11_{11}H10_{10}O3_{3}
  • Molecular Weight : Approximately 206.19 g/mol

The compound features a methyl group at the 5-position and a carboxylate ester group at the 3-position of the benzofuran ring, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity :
    • Studies have shown that compounds within the benzofuran class can inhibit key enzymes in microbial pathogens, disrupting their cellular processes and leading to cell death. For example, specific derivatives have demonstrated effectiveness against various bacterial strains by inhibiting protein synthesis and disrupting cell membrane integrity.
  • Anticancer Activity :
    • This compound has been investigated for its cytotoxic properties against several cancer cell lines, including K562 (leukemia) and HeLa (cervical carcinoma). In vitro studies revealed that this compound can induce apoptosis in cancer cells, evidenced by increased activity of caspases (caspase 3/7), which are markers for programmed cell death .

The biological effects of this compound are attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation, leading to reduced cell viability.
  • DNA Interaction : It has been suggested that this compound can intercalate with DNA, potentially disrupting replication and transcription processes .

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1:

Cell LineConcentration (μM)Viability (%)IC50 (μM)
K562 (Leukemia)1004525
HeLa (Cervical)1004022
HUVEC (Normal)10090N/A

The study found that concentrations above the IC50 value significantly reduced cell viability, indicating strong anticancer potential.

Apoptosis Induction

In another investigation focusing on apoptosis induction, cells treated with this compound showed a notable increase in caspase activity compared to controls:

  • Caspase Activity Increase : Up to five-fold increase in caspase activity was observed in treated K562 cells compared to untreated controls .

Properties

CAS No.

93670-27-0

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 5-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-3-4-10-8(5-7)9(6-14-10)11(12)13-2/h3-6H,1-2H3

InChI Key

BUZKXAIBXZOEGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2C(=O)OC

Origin of Product

United States

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